1-(4-chlorobenzyl)-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine
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Overview
Description
1-(4-chlorobenzyl)-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core, a chlorobenzyl group, and a methoxyphenoxyethyl side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Methoxyphenoxyethyl Side Chain: The final step involves the reaction of the intermediate with 2-(2-methoxyphenoxy)ethyl bromide under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Benzimidazole amines.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
1-(4-chlorobenzyl)-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)-2-(2-methoxyphenoxy)ethyl-benzimidazole: Similar structure but lacks the imine group.
1-(4-chlorobenzyl)-3-(2-methoxyphenyl)-1,3-dihydro-2H-benzimidazol-2-imine: Similar structure but with a different substitution pattern on the benzimidazole core.
Uniqueness
1-(4-chlorobenzyl)-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H22ClN3O2 |
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Molecular Weight |
407.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-imine |
InChI |
InChI=1S/C23H22ClN3O2/c1-28-21-8-4-5-9-22(21)29-15-14-26-19-6-2-3-7-20(19)27(23(26)25)16-17-10-12-18(24)13-11-17/h2-13,25H,14-16H2,1H3 |
InChI Key |
CMCLUFPCGXSXFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N(C2=N)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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